molecular formula C23H21N5O B11320437 3-[8,9-Dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether

3-[8,9-Dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether

Cat. No.: B11320437
M. Wt: 383.4 g/mol
InChI Key: GLYDKJKLVVKZTG-UHFFFAOYSA-N
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Description

3-[8,9-Dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether is a complex organic compound featuring a unique triazolo-pyrimidine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[8,9-Dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether typically involves multi-step organic reactions. The initial steps often include the formation of the pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core through cyclization reactions. Common reagents used in these steps include hydrazines, aldehydes, and nitriles under acidic or basic conditions .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

Types of Reactions

3-[8,9-Dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

3-[8,9-Dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its anticancer properties, particularly as a CDK2 inhibitor.

Mechanism of Action

The mechanism of action of 3-[8,9-Dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The compound interacts with the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives

Uniqueness

3-[8,9-Dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether is unique due to its specific triazolo-pyrimidine scaffold, which provides distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C23H21N5O

Molecular Weight

383.4 g/mol

IUPAC Name

10-(3-methoxyphenyl)-11,12-dimethyl-4-(3-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C23H21N5O/c1-14-7-5-8-17(11-14)21-25-23-20-15(2)16(3)28(22(20)24-13-27(23)26-21)18-9-6-10-19(12-18)29-4/h5-13H,1-4H3

InChI Key

GLYDKJKLVVKZTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C=NC4=C(C3=N2)C(=C(N4C5=CC(=CC=C5)OC)C)C

Origin of Product

United States

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